6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
6-(Difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound characterized by the presence of a difluoromethyl group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical difluoromethylation reaction.
Coupling with the Phenyl Group: The phenyl group with the isopropylcarbamoyl substituent can be coupled to the pyrimidine ring through a nucleophilic aromatic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of biological targets and to validate drug targets.
Industrial Applications: The compound may be used in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c1-9(2)21-15(23)10-3-5-11(6-4-10)22-16(24)13-7-12(14(17)18)19-8-20-13/h3-9,14H,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYLGSOGJFWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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